2-Hidraziniltiazol

Descripción general

Descripción

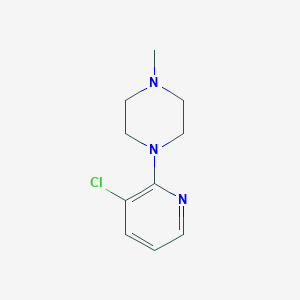

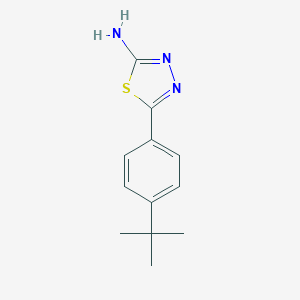

2-Hydrazinylthiazole is a chemical compound with the molecular formula C3H5N3S .

Synthesis Analysis

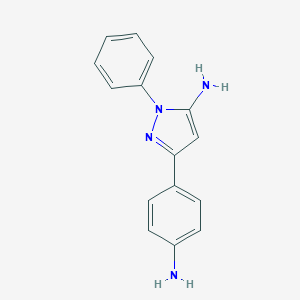

An array of pyridine appended 2-hydrazinylthiazole derivatives has been synthesized to discover novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb). The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the Lipinski and Veber rules .Molecular Structure Analysis

The 2-Hydrazinylthiazole molecule contains a total of 12 bond(s). There are 7 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 N hydrazine(s), and 1 Thiazole(s) .Chemical Reactions Analysis

The pyridine appended 2-hydrazinylthiazole derivatives substituted by aliphatic, phenyl, and pyridyl groups are given in one category . Out of thirty pyridine appended 2-hydrazinylthiazole derivatives, the compounds 2b, 3b, 5b, and 8b have exhibited good antimycobacterial activity against Mtb, an H37Rv strain with the minimum inhibitory concentration in the range of 6.40–7.14 μM .Physical And Chemical Properties Analysis

2-Hydrazinylthiazole has a density of 1.5±0.1 g/cm3, a boiling point of 242.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 100.7±22.6 °C .Aplicaciones Científicas De Investigación

Agentes Quimioterapéuticos para la Tuberculosis

Se ha explorado la síntesis de derivados de 2-hidraziniltiazol con piridina anexa para descubrir nuevos agentes quimioterapéuticos para el tratamiento de Mycobacterium tuberculosis (Mtb). Estos derivados se han validado para su similitud con fármacos utilizando las reglas de Lipinski y Veber, lo que indica su potencial como fármacos eficaces contra la tuberculosis .

Aplicaciones Anticancerígenas

Los derivados de this compound también se han sintetizado para propiedades anticancerígenas selectivas. La ciclización de tiosemicarbazonas sustituidas con α-bromo-4-cianoacetofenona permite la creación de bibliotecas de 4-cianofenil-2-hidraziniltiazoles, que muestran promesa en aplicaciones anticancerígenas .

Mecanismo De Acción

Target of Action

2-Hydrazinylthiazole has been synthesized to discover novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the KasA protein of Mtb .

Mode of Action

The in silico analyses of the pyridine appended 2-hydrazinylthiazole derivatives have been studied to find the mode of binding of the active compounds with KasA protein of Mtb . The active compounds showed a strong binding score , indicating a high affinity for the target protein, which could lead to inhibition of the protein’s function.

Biochemical Pathways

The KasA protein plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mtb . Therefore, the inhibition of KasA could disrupt the synthesis of mycolic acids, affecting the integrity of the bacterial cell wall and leading to the death of the bacteria.

Pharmacokinetics

The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the lipinski and veber rules , suggesting that these compounds likely have favorable ADME properties.

Result of Action

The compounds 2b, 3b, 5b, and 8b, which are derivatives of 2-Hydrazinylthiazole, have exhibited good antimycobacterial activity against Mtb, an H37Rv strain, with the minimum inhibitory concentration in the range of 6.40–7.14 μM . This suggests that these compounds are effective in inhibiting the growth of Mtb.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Hydrazinylthiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit significant antimycobacterial activity by interacting with the KasA protein of Mycobacterium tuberculosis . The compound binds to the active site of KasA, inhibiting its function and thereby disrupting the synthesis of mycolic acids, which are essential components of the bacterial cell wall . Additionally, 2-Hydrazinylthiazole has been observed to interact with other biomolecules, such as human embryonic kidney cell lines (HEK293t), where it exhibits low cytotoxicity .

Cellular Effects

2-Hydrazinylthiazole influences various cellular processes and functions. In Mycobacterium tuberculosis, it inhibits cell growth by targeting the KasA protein, leading to the disruption of cell wall synthesis . In human cells, particularly HEK293t cells, 2-Hydrazinylthiazole has been shown to have minimal cytotoxic effects, with cell viability remaining high even at significant concentrations . This suggests that the compound may selectively target bacterial cells while sparing human cells, making it a promising candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-Hydrazinylthiazole involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of the KasA protein in Mycobacterium tuberculosis, inhibiting its enzymatic activity and preventing the synthesis of mycolic acids . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, 2-Hydrazinylthiazole may interact with other proteins and enzymes, potentially influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinylthiazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that 2-Hydrazinylthiazole retains its antimycobacterial activity over time, suggesting that it may be a stable and effective therapeutic agent .

Dosage Effects in Animal Models

The effects of 2-Hydrazinylthiazole vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antimycobacterial activity, with higher doses leading to increased inhibition of Mycobacterium tuberculosis growth . At very high doses, 2-Hydrazinylthiazole may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage

Metabolic Pathways

2-Hydrazinylthiazole is involved in various metabolic pathways, particularly those related to its antimycobacterial activity. The compound interacts with enzymes such as KasA, inhibiting their function and disrupting the synthesis of mycolic acids . This inhibition affects the metabolic flux and metabolite levels within the bacterial cells, ultimately leading to cell death.

Transport and Distribution

The transport and distribution of 2-Hydrazinylthiazole within cells and tissues are critical for its therapeutic efficacy. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, 2-Hydrazinylthiazole may interact with binding proteins that facilitate its distribution to target sites, such as the KasA protein in Mycobacterium tuberculosis . Understanding the transport and distribution mechanisms of 2-Hydrazinylthiazole is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Hydrazinylthiazole plays a significant role in its activity and function. The compound is likely localized to specific cellular compartments, such as the cytoplasm, where it can interact with target enzymes and proteins . Post-translational modifications or targeting signals may direct 2-Hydrazinylthiazole to specific organelles or compartments within the cell, enhancing its therapeutic efficacy

Propiedades

IUPAC Name |

1,3-thiazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWNEJOURYOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474773 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30216-51-4 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-hydrazinylthiazole derivatives promising candidates for antimycobacterial agents?

A1: Research suggests that certain 2-hydrazinylthiazole derivatives demonstrate promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). This activity stems from their ability to inhibit the KasA protein, a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. [] Computational studies revealed strong binding affinities between these compounds and the KasA protein, indicating a potential mechanism of action. []

Q2: How does the structure of 2-hydrazinylthiazole derivatives influence their antimycobacterial activity?

A2: The antimycobacterial activity of 2-hydrazinylthiazole derivatives is significantly affected by modifications to their core structure. Studies have shown that incorporating pyridine rings and specific substituents at the 2-hydrazinyl position can enhance their potency against Mtb. [] For instance, compounds with a 4-cyanophenyl group at the 4-position of the thiazole ring exhibited increased anticancer activity against HCT-116 and MCF-7 cell lines compared to cisplatin. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved efficacy.

Q3: What are the advantages of using mechanochemical synthesis for producing 2-hydrazinylthiazoles?

A3: Mechanochemical synthesis, particularly utilizing ball-milling techniques, offers a greener and more efficient approach for synthesizing 2-hydrazinylthiazoles. [] This method allows for solvent-free or reduced-solvent conditions, minimizing waste generation and environmental impact. Additionally, the one-pot sequential acid- and base-mediated reactions under ball-milling conditions enable the rapid assembly of complex 2-hydrazinylthiazoles from readily available starting materials like α-chloroketones and thiosemicarbazides. [] This approach streamlines the synthesis process and contributes to the development of more sustainable chemical practices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)